molecular formula C12H9N2NaO3 B12314451 Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate

Cat. No.: B12314451
M. Wt: 252.20 g/mol
InChI Key: VNJZEBBDVMMWSD-UHFFFAOYSA-M
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Description

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O3Na. It is also known as sodium 3-(pyridin-4-ylmethoxy)picolinate. This compound is a sodium salt derivative of pyridine carboxylate and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with pyridine-4-methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the two pyridine rings. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved include coordination with metal centers and inhibition of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(pyridin-2-ylmethoxy)pyridine-2-carboxylate
  • Sodium 3-(pyridin-3-ylmethoxy)pyridine-2-carboxylate
  • Sodium 3-(pyridin-4-ylmethoxy)pyridine-3-carboxylate

Uniqueness

Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methoxy group and the carboxylate moiety allows for specific interactions with metal ions and biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H9N2NaO3

Molecular Weight

252.20 g/mol

IUPAC Name

sodium;3-(pyridin-4-ylmethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O3.Na/c15-12(16)11-10(2-1-5-14-11)17-8-9-3-6-13-7-4-9;/h1-7H,8H2,(H,15,16);/q;+1/p-1

InChI Key

VNJZEBBDVMMWSD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)C(=O)[O-])OCC2=CC=NC=C2.[Na+]

Origin of Product

United States

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